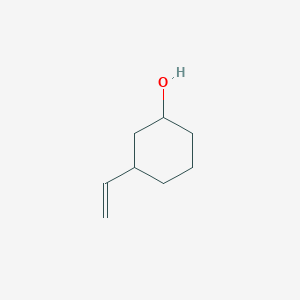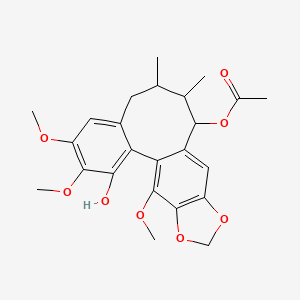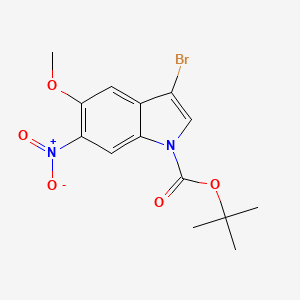
1-(2-Phenylethynyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylethynyl)cyclohexanamine is an organic compound with the molecular formula C14H17N It is characterized by a cyclohexane ring substituted with a phenylethynyl group and an amine group
準備方法
The synthesis of 1-(Phenylethynyl)cyclohexanamine can be achieved through several routes. One common method involves the reaction of cyclohexylamine with phenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .
Industrial production methods for 1-(Phenylethynyl)cyclohexanamine are less documented, but they likely involve similar catalytic processes with optimization for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial for achieving high efficiency and cost-effectiveness in industrial settings .
化学反応の分析
1-(Phenylethynyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, often using hydrogenation catalysts like palladium on carbon.
Substitution: The amine group in 1-(Phenylethynyl)cyclohexanamine can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(Phenylethynyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s amine group allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological pathways.
作用機序
The mechanism by which 1-(Phenylethynyl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
1-(Phenylethynyl)cyclohexanamine can be compared with other similar compounds, such as:
1-(Phenylethynyl)pyrrolidine: This compound has a pyrrolidine ring instead of a cyclohexane ring, which affects its chemical reactivity and biological activity.
1-(Phenylethynyl)bicyclo[2.2.1]heptane: The bicyclic structure introduces additional steric hindrance, influencing its interactions with biological targets.
1-(Phenylethyl)cyclohexanamine: The absence of the triple bond in the phenylethyl group changes its chemical properties and reactivity.
The uniqueness of 1-(Phenylethynyl)cyclohexanamine lies in its combination of a cyclohexane ring with a phenylethynyl group, providing a balance of rigidity and flexibility that is advantageous in various chemical and biological applications .
特性
CAS番号 |
143767-98-0 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
1-(2-phenylethynyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H17N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,10-11,15H2 |
InChIキー |
ZKXQPWSHLFZUAF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)

![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)

![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)


